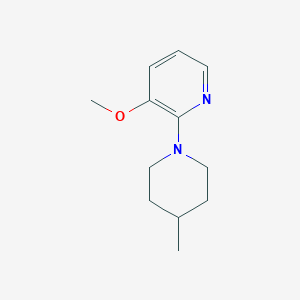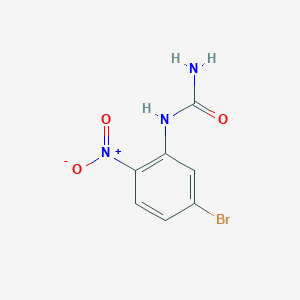![molecular formula C15H18N2O2S2 B15120373 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B15120373.png)
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that features both an indole ring and a dithiepan ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The dithiepan ring, containing sulfur atoms, adds unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a dithiepan precursor under controlled conditions. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indole product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.
科学的研究の応用
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes and receptors, modulating their activity. The dithiepan ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
N-bicyclo-5-chloro-1H-indole-2-carboxamide: Another indole derivative with a carboxamide group, known for its enzyme inhibitory properties.
1H-indole-3-carbaldehyde: A precursor for synthesizing various biologically active compounds.
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide stands out due to the presence of the dithiepan ring, which imparts unique chemical and biological properties
特性
分子式 |
C15H18N2O2S2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(13-7-11-3-1-2-4-12(11)17-13)16-8-15(19)9-20-5-6-21-10-15/h1-4,7,17,19H,5-6,8-10H2,(H,16,18) |
InChIキー |
QIQMYXLDSGTMDM-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC3=CC=CC=C3N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B15120291.png)
![3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15120294.png)

![2,4-Dimethoxy-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B15120313.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B15120322.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B15120329.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120345.png)
![3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120351.png)
![2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120361.png)
![3-Tert-butyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B15120367.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120370.png)
![6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15120376.png)
![4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B15120380.png)
